L-870810

Description

Properties

IUPAC Name |

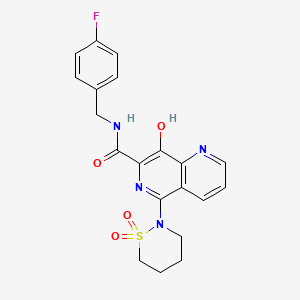

5-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDKWCOCQJWMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=NC(=C(C3=C2C=CC=N3)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194025 | |

| Record name | L 870810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410544-95-5 | |

| Record name | L 870810 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410544-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 870810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410544955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 870810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-870810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TXL33ZFOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-870810: A Technical Guide to its Mechanism of Action on HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent naphthyridine carboxamide inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.[1][2] This document provides an in-depth technical overview of the mechanism by which this compound exerts its inhibitory effect on HIV-1 integrase, drawing upon key experimental findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiretroviral drugs. This compound, while not clinically developed due to toxicity concerns in preclinical studies, remains a critical tool for understanding the nuances of HIV-1 integrase inhibition.

Core Mechanism of Action

This compound belongs to a class of compounds known as integrase strand transfer inhibitors (INSTIs).[2] Its primary mechanism of action is the specific inhibition of the strand transfer step of the HIV-1 integration process.[1][2] This process is crucial for the covalent insertion of the viral DNA into the host cell's genome, a necessary step for the establishment of a productive infection.[3]

The inhibitory activity of this compound is attributed to its characteristic 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore, which contains a diketo acid moiety.[1][2] This structural feature enables the molecule to chelate the two divalent magnesium ions (Mg²⁺) present in the catalytic active site of the integrase enzyme.[1] By binding to these essential metallic cofactors, this compound effectively incapacitates the enzyme, preventing it from catalyzing the strand transfer reaction.[1]

A key aspect of this compound's mechanism is its preferential inhibition of the strand transfer reaction over the 3'-processing step.[4] The 3'-processing reaction, which occurs in the cytoplasm, involves the endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA. In contrast, the strand transfer reaction occurs in the nucleus and involves the joining of these processed viral DNA ends to the host DNA. This compound is significantly less effective at inhibiting 3'-processing.[4]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight the compound's potent activity against the strand transfer reaction and concerted integration.

| Assay | Substrate Condition | IC50 (nM) | Reference |

| Strand Transfer | Oligonucleotide Substrates | 8 | [1] |

| Concerted Integration | Blunt-ended DNA | 55 | [1] |

| Concerted Integration | One blunt-ended and one pre-processed DNA end | 60 | [1] |

| Concerted Integration | Pre-processed Substrates | 1400 | [1] |

| In vivo (HIV-1 replication) | 10% Fetal Bovine Serum | 15 (IC95) | [1] |

Resistance to this compound

The emergence of drug resistance is a significant challenge in antiretroviral therapy. In vitro studies have identified specific mutations in the HIV-1 integrase gene that confer resistance to this compound.

| Mutation | Fold Resistance to this compound | Cross-Resistance | Reference |

| L74M, E92Q, S230N (accumulated) | 110-fold | Pronounced against GS-9137; Modest against CHI-1043 and MK-0518 | [5] |

| Residues 72, 121, and 125 | Uniquely confer resistance to the naphthyridine | No cross-resistance with diketo acid analogues | [2] |

These findings demonstrate that while this compound is mechanistically similar to diketo acid inhibitors, it possesses a distinct resistance profile.[2][6] This highlights the potential for developing inhibitors with non-overlapping resistance patterns.

Visualizing the Mechanism and Experimental Workflows

To better understand the complex processes involved, the following diagrams illustrate the HIV-1 integration pathway, the mechanism of action of this compound, and a typical experimental workflow for assessing its inhibitory activity.

Detailed Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This protocol is adapted from commercially available kits and common laboratory practices.[5][7]

a. Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor Substrate (DS) DNA (mimicking viral DNA end)

-

Digoxigenin (DIG)-labeled Target Substrate (TS) DNA

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Wash Buffer with 2% BSA)

-

Anti-DIG-HRP antibody conjugate

-

TMB Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

This compound and other control inhibitors

b. Procedure:

-

Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.

-

Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well. Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.

-

Integrase Binding: Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer. Dilute the HIV-1 integrase enzyme in reaction buffer. Add 100 µL of the diluted integrase solution to each well (except for "no enzyme" controls). Incubate for 30 minutes at 37°C.

-

Inhibitor Addition: Prepare serial dilutions of this compound and control inhibitors in reaction buffer. Add the inhibitor solutions to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Strand Transfer Reaction: Add the TS DNA to each well to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.

-

Detection:

-

Wash the wells five times with wash buffer.

-

Add 100 µL of anti-DIG-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

-

Add 100 µL of stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)

This protocol is based on a novel real-time PCR assay for detecting 3'-processing activity.[8][9][10]

a. Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated double-stranded LTR DNA substrate

-

Avidin-coated PCR tubes or plates

-

Reaction Buffer (as above)

-

Primers and probe specific for the unprocessed LTR substrate

-

Real-time PCR master mix

-

This compound and control inhibitors

b. Procedure:

-

Reaction Setup: In a microcentrifuge tube, incubate the biotinylated LTR DNA substrate with HIV-1 integrase in the reaction buffer. For inhibitor testing, pre-incubate the integrase with serial dilutions of this compound before adding the DNA substrate. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for 3'-processing.

-

Capture of Unprocessed Substrate: Transfer the reaction mixture to an avidin-coated PCR tube or well. The biotinylated, unprocessed LTR substrate will bind to the avidin-coated surface.

-

Washing: Wash the tubes/wells multiple times with a suitable buffer (e.g., PBS) to remove the processed (cleaved) DNA fragments, the integrase, and other reaction components.

-

Real-Time PCR: Add the real-time PCR master mix containing the specific primers and probe to the washed tubes/wells. The primers and probe are designed to amplify only the unprocessed LTR substrate that remains bound to the surface.

-

Data Acquisition and Analysis: Perform the real-time PCR. The amount of amplified product is inversely proportional to the 3'-processing activity of the integrase. A higher Ct value indicates greater 3'-processing activity (less unprocessed substrate available for amplification). The inhibitory effect of this compound can be quantified by comparing the Ct values in the presence and absence of the inhibitor.

Conclusion

This compound is a well-characterized inhibitor of HIV-1 integrase that has been instrumental in elucidating the mechanism of strand transfer inhibition. Its mode of action, involving the chelation of essential magnesium ions in the enzyme's active site, provides a clear rationale for its potent and specific activity against the strand transfer step of viral integration. The distinct resistance profile of this compound compared to other classes of integrase inhibitors underscores the potential for developing novel antiretroviral agents that can overcome existing drug resistance. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate the intricacies of HIV-1 integrase function and inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mybiosource.com [mybiosource.com]

- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-870810: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This document provides a comprehensive technical overview of L-870810, a potent and selective small-molecule inhibitor of HIV-1 integrase. This compound belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds and has been a subject of significant interest in the development of antiretroviral therapies.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

This compound is characterized by a core 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[3] |

| CAS Number | 410544-95-5[3][4][5][6] |

| Chemical Formula | C20H19FN4O4S[3][5] |

| SMILES Code | O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=NC3=C1O)NCC4=CC=C(F)C=C4[3] |

| InChI Key | DIDKWCOCQJWMDJ-UHFFFAOYSA-N[3] |

| InChI Code | InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27)[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 430.45 g/mol [3][5] |

| Exact Mass | 430.1111[3] |

| Appearance | Solid Powder |

| Purity | >98% (typical for research-grade material) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3] |

Table 3: Elemental Analysis of this compound [3]

| Element | Percentage |

| Carbon (C) | 55.81% |

| Hydrogen (H) | 4.45% |

| Fluorine (F) | 4.41% |

| Nitrogen (N) | 13.02% |

| Oxygen (O) | 14.87% |

| Sulfur (S) | 7.45% |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the HIV-1 integrase (IN) enzyme, a critical component of the viral replication cycle.[1][2] The HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[7]

The mechanism of action of this compound is the specific inhibition of the strand transfer step of the integration process.[1][8] It is mechanistically identical to the diketo acid series of inhibitors.[1] The diverse class of IN strand transfer inhibitors, including this compound, contain a diketo acid moiety that interacts with the Mg++ ions in the active site of the integrase enzyme.[8] This chelation of essential metal cofactors within the catalytic core domain of the enzyme prevents the binding of the target host DNA, thereby halting the integration of the viral genome.[7][8] While it potently inhibits strand transfer, this compound has a much weaker effect on the 3'-processing step.[8]

Caption: HIV-1 Integration Signaling Pathway and this compound Inhibition.

Table 4: In Vitro Activity of this compound

| Assay | IC50 / EC95 | Conditions |

| HIV-1 Integrase Strand Transfer Inhibition | 8 nM (IC50) | Recombinant IN, oligonucleotide substrates[8] |

| HIV-1 Integrase Strand Transfer Inhibition (Concerted Integration) | 55 nM (IC50) | Blunt-ended DNA substrates[8] |

| Antiviral Activity (Cell Culture) | 15 nM (EC95) | In the presence of 10% FBS[8] |

Pharmacokinetics and Clinical Development

This compound demonstrated good pharmacokinetic properties in preclinical studies, including oral bioavailability.[1][2] It was one of the early integrase inhibitors to enter clinical trials and showed promise in reducing viral load in HIV-1 infected patients.[7] However, its clinical development was halted due to observed liver and kidney toxicity after long-term treatment in animal models (dogs).[7][9]

Experimental Protocols

While specific, detailed step-by-step protocols for the synthesis and assays of this compound are proprietary and not fully available in the public domain, the following outlines the general methodologies based on published research.

General Synthesis of 8-hydroxy-[8][9]naphthyridines

The synthesis of this compound and related 8-hydroxy-[8][9]naphthyridine derivatives generally involves a multi-step process. A common approach is the construction of the core naphthyridine ring system, followed by the addition of the carboxamide and other side chains. Key synthetic strategies often involve condensation reactions to form the heterocyclic core. For more detailed synthetic routes of similar compounds, refer to publications on the synthesis of HIV-1 integrase inhibitors.[10][11][12]

Caption: General Synthetic Workflow for this compound.

In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)

This type of assay is crucial for determining the inhibitory activity of compounds like this compound against the strand transfer function of HIV-1 integrase.

Objective: To measure the IC50 value of this compound for the inhibition of HIV-1 integrase-mediated strand transfer.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)

-

Target DNA

-

Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

-

This compound (or other test compounds)

-

Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

General Procedure:

-

Reaction Setup: In a microplate format, combine the recombinant HIV-1 integrase, donor DNA, and varying concentrations of this compound in the assay buffer.

-

Pre-incubation: Incubate the mixture to allow for the formation of the stable synaptic complex (integrase bound to donor DNA).

-

Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period to allow for the strand transfer to occur.

-

Termination: Stop the reaction using a chelating agent (e.g., EDTA) or by heat inactivation.

-

Detection: Quantify the amount of strand transfer product formed. This can be achieved through various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA), or more high-throughput methods utilizing labeled DNA substrates and capture on a solid phase.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using a suitable curve-fitting model.

Cell-Based Antiviral Assay (General Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Objective: To determine the EC95 value of this compound for the inhibition of HIV-1 replication in cell culture.

Materials:

-

A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs)

-

A laboratory-adapted or clinical isolate of HIV-1

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound (or other test compounds)

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

General Procedure:

-

Cell Plating: Seed the cells in a multi-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the infected cells for a period of several days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a suitable method.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the concentration of this compound that is toxic to the cells (CC50).

-

Data Analysis: Plot the percentage of viral inhibition against the concentration of this compound to determine the EC95 value. The selectivity index (SI) can be calculated as CC50/EC95.

Resistance

Viruses selected for resistance to this compound have been found to contain mutations in the integrase enzyme at residues 72, 121, and 125.[1] Notably, these mutations confer resistance specifically to the naphthyridine class of inhibitors and do not cause resistance to the diketo acid class of inhibitors, despite their identical mechanism of action.[1] This suggests that the two classes of inhibitors have distinct interactions within the integrase active site.[1]

References

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. abmole.com [abmole.com]

- 6. This compound|410544-95-5|COA [dcchemicals.com]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid phase synthesis of novel pyrrolidinedione analogs as potent HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-870810: A Technical Overview of a Naphthyridine Carboxamide HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class.[1][2][3][4] Developed as a potential antiretroviral agent, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication.[1][3][4] While showing promising preclinical antiviral activity and pharmacokinetic properties, its clinical development was discontinued following Phase I trials due to toxicity observed in long-term animal studies.[5][6][7] This document provides a detailed technical guide on this compound, summarizing its mechanism of action, quantitative data, experimental protocols, and resistance profile.

Mechanism of Action

This compound functions as an integrase strand transfer inhibitor (INSTI).[1][2][3][4] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound is highly selective for the strand transfer reaction.[3] It is believed to exert its inhibitory effect by chelating the divalent metal ions (typically Mg2+) present in the active site of the integrase enzyme. This action prevents the catalytic activity required for the covalent linkage of the viral DNA to the host cell's chromosomal DNA.[8]

Although mechanistically identical to earlier diketo acid inhibitors, this compound possesses a structurally distinct pharmacophore, which contributes to a unique resistance profile.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Strand Transfer IC50 | 10 nM | Biochemical assay with purified HIV-1 integrase. | [9] |

| Antiviral IC95 | 0.39 µM | Inhibition of HIV-1 spread in cell culture. | [9] |

| Antiviral IC50 | 0.005 µM | Against HIV-1(IIIB) in MT-4 cells. | [1] |

| Cytotoxicity (CC50) | > 12.5 µM | In cell culture. | [9] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Plasma Clearance (ml·min⁻¹·kg⁻¹) | Reference |

| Rats | 41% | 2.8 | [3] |

| Dogs | 24% | 2.0 | [3] |

| Rhesus Monkeys | 51% | 6.6 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to measure the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM dithiothreitol, 100 mM NaCl, and 25 µM ZnCl2.[3]

-

Enzyme and Substrate Incubation: Pre-incubate purified HIV-1 integrase with a blunt-ended DNA substrate (e.g., representing the U5 viral DNA end) at 14°C for 15 minutes in the reaction buffer.[3]

-

Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the strand transfer reaction by the addition of a target DNA substrate. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Product Detection: Analyze the reaction products using gel electrophoresis. The strand transfer products can be visualized and quantified using methods such as autoradiography (if using radiolabeled DNA) or fluorescence imaging (if using fluorescently labeled DNA).[3]

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-HIV Activity Assay (Cell-Based)

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cell culture model.

Methodology:

-

Cell Culture: Culture a suitable T-cell line (e.g., CEM-GFP or MT-4 cells) in appropriate growth medium.[2]

-

Drug Treatment: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound or a vehicle control for a short period (e.g., 2 hours) before infection.[2]

-

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 or HIV-1 IIIB).[2]

-

Incubation: Incubate the infected cells for a period of 3 to 7 days to allow for viral replication.[2]

-

Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:

-

p24 Antigen Capture ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.[2][10]

-

Flow Cytometry: If using a reporter cell line like CEM-GFP, measure the percentage of GFP-positive cells.[2]

-

Cytopathic Effect (CPE) Inhibition Assay: Assess the ability of the compound to protect cells from virus-induced cell death, often measured by cell viability assays (e.g., MTT).[1][10]

-

-

IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits viral replication by 50%, from the dose-response curve.[10]

Quantitative PCR for HIV-1 DNA Integration

This assay quantifies the amount of integrated HIV-1 DNA in infected cells, providing direct evidence for the mechanism of action of an integrase inhibitor.

Methodology:

-

Cell Infection and Treatment: Infect target cells (e.g., CEM-SS cells) with HIV-1 in the presence or absence of this compound.[5]

-

Genomic DNA Extraction: At a specified time post-infection, harvest the cells and extract total genomic DNA.

-

Alu-Gag Nested PCR:

-

First Round (Preamplification): Perform a non-quantitative PCR using a forward primer that binds to repetitive Alu elements in the human genome and a reverse primer specific for the HIV-1 gag gene. This selectively amplifies the junction between integrated proviral DNA and the host genome.[5][6][11]

-

Second Round (Quantitative PCR): Use the product from the first round as a template for a quantitative real-time PCR (qPCR) targeting a region within the HIV-1 long terminal repeat (LTR).[5][11]

-

-

Data Analysis: Quantify the amount of integrated HIV-1 DNA by comparing the qPCR results to a standard curve generated from a cell line with a known number of integrated proviruses.[5][11]

Selection of Drug-Resistant HIV-1 Strains

This protocol is used to identify the genetic basis of resistance to an antiviral compound.

Methodology:

-

Serial Passage: Culture HIV-1 (e.g., HIV-1 IIIB) in the presence of a sub-inhibitory concentration of this compound.[1]

-

Dose Escalation: Monitor viral replication (e.g., by measuring p24 antigen). Once the virus demonstrates robust replication, passage the virus into fresh cells with a gradually increasing concentration of this compound.[1]

-

Isolation and Sequencing: After multiple passages (e.g., 20-60 passages), isolate the drug-resistant virus.[1] Extract viral RNA, reverse transcribe it to cDNA, and then amplify and sequence the integrase gene to identify mutations that confer resistance.

-

Phenotypic Analysis: Confirm the resistance phenotype of the selected virus by performing an anti-HIV activity assay as described above and comparing the IC50 value to that of the wild-type virus.[1]

Visualizations

HIV-1 Integration Pathway and Inhibition by this compound

Caption: Mechanism of this compound action on the HIV-1 integration pathway.

Experimental Workflow for Antiviral Activity and Resistance Profiling

Caption: Workflow for determining antiviral potency and resistance profile of this compound.

Resistance Profile

A key characteristic of this compound is its distinct resistance profile compared to diketo acid-based integrase inhibitors. Viruses selected for resistance to this compound harbor mutations at residues 72, 121, and 125 within the integrase enzyme.[1][2][3][4] Notably, mutations that confer resistance to diketo acids do not result in resistance to this compound, and vice versa.[1][2][3] This lack of cross-resistance suggests that while the overall mechanism is the same, the specific binding interactions of the naphthyridine carboxamide and diketo acid pharmacophores within the integrase active site are different.[2][3] Another study identified mutations L74M, E92Q, and S230N as conferring resistance to this compound.[1]

Conclusion

This compound represents a significant milestone in the development of HIV-1 integrase inhibitors, demonstrating that structurally distinct scaffolds can effectively target the strand transfer reaction and exhibit unique resistance profiles. Although its clinical development was halted, the extensive preclinical characterization of this compound has provided valuable insights for the design of subsequent generations of integrase inhibitors. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the field of antiretroviral drug discovery.

References

- 1. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sensitive, Quantitative Assay for Human Immunodeficiency Virus Type 1 Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative assay for HIV DNA integration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of L-870810: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] Developed by Merck & Co., it belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[1][3] As a key enzyme in the viral replication cycle, HIV-1 integrase is a critical target for antiretroviral therapy, and this compound represented a significant advancement in the development of integrase strand transfer inhibitors (INSTIs).[1][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental findings related to this compound. Although showing promise in early studies with potent antiviral activity and favorable pharmacokinetic properties, its clinical development was ultimately halted due to toxicity observed in long-term animal studies.[4][5]

Chemical Properties

| Property | Value |

| Chemical Name | N-((4-fluorophenyl)methyl)-1,6-dihydro-8-hydroxy-5-methyl-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)-6-oxo-1,6-naphthyridine-7-carboxamide |

| CAS Number | 410544-95-5[2] |

| Molecular Formula | C20H19FN4O4S[2] |

| Molecular Weight | 430.45 g/mol [2] |

| Pharmacophore | 8-hydroxy-(1,6)-naphthyridine-7-carboxamide[1][2] |

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

This compound exerts its antiviral effect by specifically targeting the strand transfer (ST) step of HIV-1 DNA integration into the host genome.[1] The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound does not significantly inhibit 3'-processing at low nanomolar concentrations but is a potent inhibitor of the strand transfer reaction.[6] The proposed mechanism involves the chelation of divalent metal ions (Mg2+) in the active site of the integrase enzyme by the diketo acid moiety of the naphthyridine carboxamide pharmacophore.[6][7] This prevents the binding of the target host DNA and the subsequent covalent linkage of the viral DNA into the host chromosome, effectively halting the viral replication cycle.[6]

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

Caption: HIV-1 replication cycle and the point of inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound demonstrated potent antiviral activity in cell culture and in animal models.

In Vitro Activity

| Parameter | Value | Cell Type/Assay Condition |

| Strand Transfer IC50 | 8 nM[5][6] | Recombinant HIV-1 Integrase |

| Concerted Integration IC50 (blunt-ended DNA) | 55 nM[6] | In vitro assay |

| Concerted Integration IC50 (one blunt, one pre-processed end) | 60 nM[6] | In vitro assay |

| Antiviral EC95 | 15 nM[5][6] | Cell-based assay with 10% FBS |

In Vivo Activity

Pharmacokinetic Properties

This compound exhibited a promising pharmacokinetic profile in preclinical species, including good oral bioavailability.[1][3]

| Species | Parameter | Value |

| Rhesus Macaques | Oral Bioavailability | >60%[5] |

| Rhesus Macaques | Half-life (t1/2) | ~5 hours[5] |

Resistance Profile

Viruses selected for resistance to this compound in cell culture developed specific mutations in the integrase gene.[1] Notably, these mutations were distinct from those conferring resistance to earlier diketo acid-based integrase inhibitors, suggesting a different binding interaction within the active site and the potential for a lack of cross-resistance.[1][3]

Key Resistance Mutations Associated with this compound:

-

Integrase residues 72, 121, and 125[1]

Cross-resistance studies have shown that mutations like L74M, E92Q, and S230N in the integrase can confer resistance to this compound.[3]

Discontinuation of Clinical Development

Despite its promising preclinical profile, the clinical development of this compound was halted.[4] This decision was due to the observation of liver and kidney toxicity in dogs following long-term treatment.[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain literature. However, the general methodologies employed are standard for the field of antiretroviral drug development.

HIV-1 Integrase Strand Transfer Assay (General Methodology)

This in vitro assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Caption: General workflow for an HIV-1 integrase strand transfer assay.

Principle:

-

Recombinant HIV-1 integrase is incubated with a labeled viral DNA substrate and a target DNA substrate in a suitable reaction buffer.

-

The test compound (this compound) is added at varying concentrations.

-

The reaction mixture is incubated to allow for the strand transfer reaction to occur.

-

The reaction products (integrated DNA) are then separated from the substrates and quantified, typically using methods like gel electrophoresis and autoradiography, or a higher-throughput method like a scintillation proximity assay.

-

The concentration of the compound that inhibits the reaction by 50% (IC50) is determined.

Cell-Based Antiviral Assay (General Methodology)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Caption: General workflow for a cell-based anti-HIV-1 assay.

Principle:

-

A susceptible cell line (e.g., human T-lymphocytes) is infected with a laboratory strain of HIV-1.

-

The infected cells are then cultured in the presence of varying concentrations of the test compound (this compound).

-

After a period of incubation that allows for several rounds of viral replication, the amount of virus in the culture supernatant is quantified. Common methods for quantification include measuring the level of the viral p24 capsid protein via ELISA or assessing reverse transcriptase activity.

-

The concentration of the compound that inhibits viral replication by a certain percentage (e.g., 95%, EC95) is then calculated.

Pharmacokinetic Studies in Rhesus Macaques (General Methodology)

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a non-human primate model.

Principle:

-

A cohort of animals receives the drug, typically through both intravenous (IV) and oral (PO) routes in separate study arms.

-

Blood samples are collected at multiple time points after drug administration.

-

The concentration of the drug in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

-

Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

This compound was a potent HIV-1 integrase strand transfer inhibitor with a novel resistance profile and promising preclinical pharmacokinetic properties. Its development provided valuable insights into the structure-activity relationships of naphthyridine carboxamides and demonstrated the potential for developing integrase inhibitors with non-overlapping resistance to other classes of antiretrovirals. Although its clinical development was terminated due to toxicity, the research on this compound contributed significantly to the foundation of knowledge that led to the successful development of subsequent, safer, and highly effective integrase inhibitors that are now a cornerstone of modern antiretroviral therapy.

References

- 1. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]

- 3. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

L-870810: A Technical Guide to its Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent naphthyridine-based inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. As an integrase strand transfer inhibitor (INSTI), it represents a critical class of antiretroviral drugs that target the essential process of viral DNA integration into the host genome. This document provides a comprehensive technical overview of the this compound binding site on HIV integrase, detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical drug-target interface.

The this compound Binding Site: A Multi-faceted View

While a co-crystal structure of this compound complexed with HIV-1 integrase is not publicly available, a wealth of biochemical and genetic data has allowed for a detailed characterization of its binding site within the catalytic core domain (CCD) of the enzyme.

The binding of this compound is centered in the active site of the integrase, a region defined by the highly conserved D,D-35-E motif (comprising residues Asp64, Asp116, and Glu152). This motif is responsible for coordinating two divalent magnesium ions (Mg²⁺), which are essential for the catalytic activity of the enzyme.[1][2] this compound, like other INSTIs, functions by chelating these Mg²⁺ ions, effectively displacing them from their operational positions and thereby blocking the strand transfer reaction.[1]

Further defining the binding pocket are residues that confer resistance to this compound when mutated. The primary mutations associated with resistance to this compound are L74M, E92Q, and S230N.[3][4] These mutations are located in close proximity to the active site and are thought to either directly interfere with inhibitor binding or alter the conformation of the active site to reduce the inhibitor's affinity. The locations of these resistance mutations provide crucial insights into the specific amino acid residues that form the binding cavity for this compound.

Cross-linking studies have further refined our understanding of the this compound binding site. Inhibition of Schiff base and disulfide cross-linking by this compound suggests that the compound interacts with the donor viral cDNA binding site on the integrase enzyme.[5] This indicates that this compound occupies a space that overlaps with the binding site of the viral DNA substrate, providing a direct competitive mechanism for its inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against HIV-1 integrase.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (Strand Transfer) | ~100 nM | In vitro strand transfer assay with assembled integrase-donor complex | [6] |

| IC₅₀ (3'-Processing) | >10 µM | In vitro 3'-processing assay | [6] |

| IC₅₀ (Disintegration) | >10 µM | In vitro disintegration assay | [6] |

| Mutation | Fold Change in Susceptibility | Reference |

| L74M | >10 | [3] |

| E92Q | >10 | [3] |

| S230N | >10 | [3] |

| Q148R | Significant cross-resistance | [3] |

| N155H | Significant cross-resistance | [3] |

Experimental Protocols

The characterization of the this compound binding site has been achieved through a combination of sophisticated biochemical and virological assays. Detailed methodologies for key experiments are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA substrate, a process inhibited by INSTIs like this compound.

Materials:

-

Purified recombinant HIV-1 integrase

-

Donor DNA substrate (e.g., a biotinylated oligonucleotide mimicking the viral LTR U5 end)

-

Target DNA substrate (e.g., a digoxigenin-labeled oligonucleotide)

-

Assay buffer (containing a suitable buffer, salt, DTT, and MgCl₂)

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Plate reader

Protocol:

-

Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.

-

Wash the plate to remove unbound donor DNA.

-

Add purified HIV-1 integrase to the wells and incubate to allow for the formation of the integrase-donor DNA complex.

-

Add serial dilutions of this compound or control compounds to the wells and incubate.

-

Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.

-

Wash the plate to remove unreacted components.

-

Add the anti-digoxigenin-HRP antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes (e.g., L74M, E92Q, S230N) into the integrase gene to assess their impact on this compound susceptibility.

Materials:

-

Plasmid DNA containing the wild-type HIV-1 integrase gene

-

Mutagenic primers containing the desired nucleotide changes

-

High-fidelity DNA polymerase

-

DPN I restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Protocol:

-

Design and synthesize mutagenic primers that anneal to the integrase gene and contain the desired mutation.

-

Perform PCR using the wild-type integrase plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DPN I. DPN I specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transform the DPN I-treated DNA into competent E. coli cells.

-

Select for transformed cells and isolate the plasmid DNA.

-

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Express and purify the mutant integrase protein for use in enzymatic assays or generate recombinant viruses carrying the mutation for cell-based susceptibility assays.

Schiff Base and Disulfide Cross-linking Assays

These assays are used to probe the proximity of the inhibitor to specific residues on the integrase or the viral DNA substrate. Inhibition of cross-linking by this compound provides evidence of its binding location.

Schiff Base Cross-linking Protocol:

-

Prepare a viral DNA oligonucleotide substrate containing an abasic site.

-

Incubate the modified DNA with purified HIV-1 integrase in the presence and absence of this compound.

-

A Schiff base can form between a lysine residue on the integrase and the aldehyde group of the abasic site.

-

Reduce the Schiff base with sodium borohydride to form a stable covalent bond.

-

Analyze the reaction products by SDS-PAGE and autoradiography (if the DNA is radiolabeled) to detect the formation of a covalent integrase-DNA complex.

-

A decrease in the cross-linked product in the presence of this compound indicates that the inhibitor binds at or near the site of cross-linking.

Disulfide Cross-linking Protocol:

-

Introduce a cysteine mutation at a specific position in the integrase enzyme (e.g., near the active site).

-

Synthesize a viral DNA oligonucleotide with a thiol-reactive group at a specific position.

-

Incubate the mutant integrase with the modified DNA in the presence and absence of this compound under oxidizing conditions.

-

A disulfide bond can form between the cysteine on the integrase and the thiol group on the DNA.

-

Analyze the reaction products by SDS-PAGE to detect the cross-linked complex.

-

Inhibition of cross-linking by this compound suggests the inhibitor's binding site is in close proximity to the engineered cysteine and the modified DNA base.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on HIV integrase.

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying the this compound binding site.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]

- 3. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or Elvitegravir Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]

- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of L-870810

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and cell-based activity, resistance profile, and key pharmacokinetic and toxicological data that influenced its clinical development. While showing promise in early studies, its development was halted due to toxicity findings in preclinical animal models. This guide is intended to serve as a technical resource for researchers in the fields of virology and drug development.

Mechanism of Action

This compound is an integrase strand transfer inhibitor (INSTI).[1] The HIV-1 integrase enzyme is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome.[2] This process occurs in two main steps: 3'-processing and strand transfer.[3] this compound specifically inhibits the strand transfer reaction.[4] The molecule contains a characteristic pharmacophore that chelates divalent metal ions (Mg2+) in the active site of the integrase enzyme.[5] This action prevents the binding of the host DNA to the pre-integration complex, thereby blocking the covalent linkage of the viral DNA to the host chromosome.[5][6]

In Vitro Pharmacology

This compound demonstrates potent inhibition of the HIV-1 integrase strand transfer reaction in biochemical assays.

| Parameter | Value | Assay Conditions |

| IC50 | 55 nM | Concerted integration with blunt-ended DNA substrates.[5] |

Experimental Protocol: HIV-1 Integrase Concerted Integration Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase.

-

Preparation of Reagents:

-

Integrase (IN) Enzyme: Recombinant HIV-1 integrase is purified and stored at -80°C.

-

DNA Substrates: A blunt-ended viral DNA substrate (e.g., 1.6 kbp U5 DNA) is prepared and may be radiolabeled (e.g., 5'-32P) for detection.

-

Assay Buffer: A typical buffer consists of 20 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT, 100 mM NaCl, 25 µM ZnCl2, and 10% polyethylene glycol.

-

Test Compound: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

-

Assay Procedure:

-

Specified concentrations of integrase are pre-incubated with the viral DNA substrate at 14°C for 15 minutes in the assay buffer to allow for the formation of the synaptic complex (SC).

-

The test compound (this compound) at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of a target DNA substrate.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA and proteinase K).

-

-

Product Detection and Analysis:

-

The integration products are separated by size using agarose gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen or autoradiography film to visualize the radiolabeled DNA products.

-

The intensity of the bands corresponding to the integration products is quantified.

-

The concentration of the inhibitor that reduces the amount of product by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Antiviral Activity

This compound exhibits potent antiviral activity in cell culture-based assays.

| Parameter | Value | Assay Conditions |

| EC95 | 15 nM | In the presence of 10% Fetal Bovine Serum.[5] |

Experimental Protocol: Cell-Based HIV-1 Antiviral Assay

This protocol describes a general method for assessing the antiviral efficacy of a compound in a cellular context.

-

Cell Culture and Virus Stocks:

-

Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-4 cells, is maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the chosen cell line, and the virus titer is determined.

-

-

Antiviral Assay:

-

MT-4 cells are seeded in a 96-well microtiter plate.

-

The test compound (this compound) is serially diluted and added to the cells.

-

The cells are then infected with a predetermined amount of HIV-1.

-

Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

-

Measurement of Viral Replication:

-

The extent of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Alternatively, the cytopathic effect of the virus can be assessed using a cell viability assay (e.g., MTT assay), where a reduction in cell death indicates antiviral activity.[7]

-

-

Data Analysis:

-

The concentration of the compound that inhibits viral replication by 95% (EC95) is determined by plotting the percentage of inhibition of p24 production or the percentage of cell viability against the compound concentration.

-

Resistance Profile

In vitro studies have been conducted to select for HIV-1 variants with reduced susceptibility to this compound. These studies involve passaging the virus in the presence of escalating concentrations of the inhibitor.

| Mutation | Fold-Resistance to this compound |

| L74M, E92Q, S230N | Up to 110-fold after 60 passages[8] |

The emergence of these mutations highlights the potential for viral escape and underscores the importance of combination antiretroviral therapy.

Pharmacokinetics and Toxicology

The clinical development of this compound was discontinued due to toxicity observed in long-term animal studies.

| Species | Observed Toxicity | Dose and Duration | Specific Findings |

| Dog | Liver and Kidney Toxicity | Not publicly available | Not publicly available |

The lack of detailed public information on the dose, duration, and specific histopathological findings from these canine toxicology studies prevents a more in-depth analysis. However, the observation of significant organ toxicity was sufficient to halt further development of the compound for clinical use in humans.[2]

Conclusion

This compound is a potent inhibitor of HIV-1 integrase with a clear mechanism of action targeting the strand transfer step of viral integration. It demonstrated significant in vitro and cell-based antiviral activity. However, the emergence of resistance mutations in vitro and, most critically, the observation of liver and kidney toxicity in preclinical toxicology studies in dogs, led to the cessation of its clinical development. Despite its discontinuation, the study of this compound and its class of compounds has provided valuable insights into the development of next-generation integrase strand transfer inhibitors, which are now a cornerstone of modern antiretroviral therapy. This technical guide summarizes the key pharmacological attributes of this compound, providing a valuable resource for researchers in the ongoing effort to develop novel and safe antiviral agents.

References

- 1. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-870810: An In-depth Technical Guide to the Inhibition of HIV-1 Integrase Strand Transfer

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme.[1][2] As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical stage in the HIV-1 replication cycle.[1][3] Although its clinical development was halted due to toxicity concerns in preclinical studies, this compound remains a significant research tool for understanding the mechanism of integrase inhibition and the development of resistance.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Mechanism of Action

HIV-1 integrase is a 32 kDa enzyme responsible for two key catalytic reactions: 3'-processing and strand transfer.[3][6] During 3'-processing, integrase removes a dinucleotide from each 3' end of the viral DNA.[3] In the subsequent strand transfer reaction, the processed 3'-hydroxyl ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[3]

This compound is a strand transfer-selective inhibitor.[1] It functions by binding to the catalytic core domain of the integrase enzyme, specifically to a complex formed between the integrase and the viral DNA ends.[3] The binding of this compound is thought to chelate the divalent metal ions (typically Mg2+) in the active site, which are essential for the strand transfer reaction.[4] This action prevents the stable association of the target host DNA with the pre-integration complex, thereby blocking the integration of the viral genome.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy and resistance data.

| Parameter | Value | Description | Reference(s) |

| IC50 (Strand Transfer) | 8 nM | 50% inhibitory concentration against the in vitro strand transfer activity of recombinant HIV-1 integrase. | [4] |

| EC95 (Antiviral Activity) | 15 nM | 95% effective concentration for inhibiting HIV-1 replication in a cell-based assay. | [4] |

| CC50 (Cytotoxicity) | 123 µM | 50% cytotoxic concentration in human C8166 cells. | [8] |

| CC50 (Cytotoxicity) | 132 µM | 50% cytotoxic concentration in human C8166 cells (separate study). | [8] |

Table 1: In Vitro and Cell-Based Efficacy of this compound

The development of resistance is a critical aspect of antiretroviral drug development. Studies have identified several key mutations in the HIV-1 integrase enzyme that confer resistance to this compound.

| Integrase Mutations | Fold Change in Susceptibility | Description | Reference(s) |

| L74M, E92Q, S230N (cumulative) | 22-fold (20 passages) | Reduced susceptibility of HIV-1(IIIB) strain after in vitro passage in the presence of this compound. | [9] |

| 34-fold (40 passages) | [9] | ||

| 110-fold (60 passages) | [9] | ||

| V72I, F121Y, T125R (combined) | N/A | Mutations selected in vitro that confer resistance to this compound. | [1] |

Table 2: this compound Resistance Mutations and Fold Change in Susceptibility

Experimental Protocols

In Vitro Integrase Strand Transfer Assay (Non-Radioactive 96-Well Plate Format)

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA Substrate (DS): A biotinylated oligonucleotide duplex corresponding to the HIV-1 U5 LTR end.

-

Target DNA Substrate (TS): A digoxigenin (DIG)-labeled oligonucleotide duplex.

-

Streptavidin-coated 96-well plates

-

Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)

-

Wash Buffer: (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer: (e.g., Wash Buffer with 1% BSA)

-

Anti-DIG-HRP conjugate (Antibody conjugated to Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Plate reader

Protocol:

-

Plate Coating: Add 100 µL of 10 µg/mL DS DNA in assay buffer to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the DS DNA solution and wash the wells three times with 200 µL of wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

-

Integrase Binding: Wash the wells three times with 200 µL of assay buffer. Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM) in assay buffer to each well. Incubate for 30-60 minutes at 37°C.

-

Inhibitor Addition: Add 25 µL of this compound or control compound at various concentrations (prepared in assay buffer with DMSO, ensuring the final DMSO concentration is ≤1%). Incubate for 15 minutes at room temperature.

-

Strand Transfer Reaction: Initiate the reaction by adding 25 µL of TS DNA (e.g., 50 nM) in assay buffer to each well. Incubate for 1-2 hours at 37°C.

-

Detection:

-

Wash the wells three times with 200 µL of wash buffer.

-

Add 100 µL of anti-DIG-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

-

Wash the wells five times with 200 µL of wash buffer.

-

Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 10-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This assay measures the antiviral activity of a compound against HIV-1 replication in a cell culture system.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MT-4, PM1, or peripheral blood mononuclear cells [PBMCs])

-

HIV-1 viral stock (e.g., HIV-1IIIB or a clinical isolate)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound and control compounds

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)

-

Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)

Protocol:

-

Cell Plating: Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include a no-drug control.

-

Infection: Add a predetermined amount of HIV-1 viral stock to each well to achieve a desired multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication:

-

p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

-

Reverse Transcriptase (RT) Assay: Measure the RT activity in the culture supernatant.

-

-

Cytotoxicity Assessment: In a parallel plate without virus, treat the cells with the same concentrations of the compounds to assess cytotoxicity using an appropriate cell viability assay.

-

Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the no-drug control. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.

Visualizations

Signaling Pathway of HIV-1 Integrase Strand Transfer and Inhibition by this compound

Caption: Mechanism of HIV-1 integrase strand transfer and its inhibition by this compound.

Experimental Workflow for In Vitro Integrase Strand Transfer Assay

Caption: Workflow for a non-radioactive in vitro integrase strand transfer assay.

Conclusion

This compound is a well-characterized inhibitor of HIV-1 integrase strand transfer, providing a valuable tool for studying the enzyme's function and the mechanisms of drug resistance. While not a clinical candidate, the data and methodologies associated with this compound have contributed significantly to the development of subsequent, successful integrase inhibitors. The information presented in this guide offers a detailed resource for researchers working in the field of HIV drug discovery and development.

References

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Catalytically-active complex of HIV-1 integrase with a viral DNA substrate binds anti-integrase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of L-870,810: An Investigational HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for L-870,810, a potent, small-molecule inhibitor of HIV-1 integrase. L-870,810, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, demonstrated significant antiviral activity in cell culture and favorable pharmacokinetic properties in early preclinical studies.[1] However, its development was halted due to toxicity observed in long-term animal studies.[2][3] This document summarizes the key findings from its preclinical evaluation, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

L-870,810 is a strand transfer inhibitor of HIV-1 integrase.[1] The integration of the viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle, mediated by the viral enzyme integrase. This process involves two key catalytic reactions: 3'-processing and strand transfer.[3] L-870,810 specifically inhibits the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome.[1][4] This mechanism is shared with other integrase inhibitors, such as the diketo acid series, although L-870,810 has shown a distinct resistance profile.[1]

dot

Caption: HIV-1 Replication Cycle and the inhibitory action of L-870,810 on the integration step.

In Vitro Efficacy

L-870,810 demonstrated potent anti-HIV-1 activity in cell-based assays. The following table summarizes the key in vitro efficacy data.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 55 nM | Concerted Integration (blunt-ended DNA) | [4] |

| IC95 | 15 nM | Cell-based assay (10% FBS) | [4] |

| EC95 | 15 nM | Cell-based assay | [2] |

Experimental Protocols

Integrase Strand Transfer Assay (General Protocol)

While the specific protocol for L-870,810 is not publicly available, a general methodology for assessing HIV-1 integrase strand transfer inhibition is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a pre-processed viral DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

-

Inhibitor Addition: L-870,810 at varying concentrations is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.

-

Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized, often using radiolabeled or fluorescently tagged DNA substrates.

-

Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each drug concentration, and the IC50 value is calculated.

dot

Caption: A generalized workflow for an in vitro HIV-1 integrase strand transfer assay.

Cell-Based Antiviral Activity Assay (General Protocol)

The EC95 (the concentration required to inhibit viral replication by 95%) is determined using a cell-based assay. A general protocol is outlined below:

-

Cell Seeding: A suitable host cell line (e.g., MT-4 cells) is seeded in a multi-well plate.

-

Drug Treatment: The cells are treated with serial dilutions of L-870,810.

-

Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1.

-

Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

-

p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of the viral enzyme reverse transcriptase.

-

Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the host cells.

-

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC95 value is calculated.

Pharmacokinetics

L-870,810 exhibited good pharmacokinetic properties in preclinical animal models, including oral bioavailability.

| Species | Parameter | Value | Reference |

| Rhesus Macaques | Oral Bioavailability | >60% | [2] |

| Rhesus Macaques | Half-life | ~5 hours | [2] |

| Dogs | N/A | N/A | [2][3] |